molecular formula C11H16O2 B12048221 Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-

Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-

Cat. No.: B12048221
M. Wt: 180.24 g/mol
InChI Key: JBNCRMFOHKBEFO-KWQFWETISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-methylene-bicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-methylene-bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3,3-Dimethyl-2-methylene-bicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-methylene-bicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methylene group can participate in electrophilic or nucleophilic reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-methylene-bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific combination of a methylene group and a carboxylic acid functional group within a bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized research applications .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(1S,4S)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C11H16O2/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13/h8H,1,4-6H2,2-3H3,(H,12,13)/t8-,11-/m0/s1

InChI Key

JBNCRMFOHKBEFO-KWQFWETISA-N

Isomeric SMILES

CC1([C@H]2CC[C@](C2)(C1=C)C(=O)O)C

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)O)C

Origin of Product

United States

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